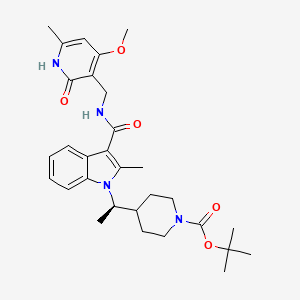
2-Acetamido-2-deoxy-b-D-glucopyranosyl methylamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-deoxy-b-D-glucopyranosyl methylamine hydrochloride is a derivative of glucosamine, a naturally occurring amino sugar. This compound is known for its role in various biochemical processes and is often used as a building block in synthetic chemistry. It is characterized by the presence of an acetamido group and a deoxy sugar moiety, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-b-D-glucopyranosyl methylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with D-glucosamine, which is readily available from natural sources.
Acetylation: D-glucosamine is acetylated using acetic anhydride in the presence of a base such as pyridine to form 2-acetamido-2-deoxy-D-glucosamine.
Deoxygenation: The hydroxyl group at the second position is replaced with an amino group through a series of reactions involving protection and deprotection steps.
Methylation: The amino group is then methylated using methyl iodide in the presence of a base such as sodium hydroxide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-b-D-glucopyranosyl methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-acetylglucosamine derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: N-acetylglucosamine derivatives.
Reduction: Amino sugar derivatives.
Substitution: Various N-substituted glucosamine derivatives.
Scientific Research Applications
2-Acetamido-2-deoxy-b-D-glucopyranosyl methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cellular processes and as a precursor in the biosynthesis of glycosaminoglycans.
Medicine: Investigated for its potential therapeutic effects in treating osteoarthritis and other joint disorders.
Industry: Utilized in the production of biodegradable polymers and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-acetamido-2-deoxy-b-D-glucopyranosyl methylamine hydrochloride involves its incorporation into biochemical pathways where it acts as a substrate for various enzymes. It is involved in the biosynthesis of glycosaminoglycans, which are essential components of the extracellular matrix. The compound interacts with specific molecular targets, including enzymes such as glucosamine-6-phosphate synthase, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-2-deoxy-b-D-glucopyranosyl azide
- 2-Acetamido-2-deoxy-b-D-glucopyranose 1,3,4,6-tetraacetate
- N-Acetyl-D-glucosylamine
Uniqueness
2-Acetamido-2-deoxy-b-D-glucopyranosyl methylamine hydrochloride is unique due to its specific structural features, including the presence of a methylamine group and its hydrochloride salt form. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H19ClN2O5 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(methylamino)oxan-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O5.ClH/c1-4(13)11-6-8(15)7(14)5(3-12)16-9(6)10-2;/h5-10,12,14-15H,3H2,1-2H3,(H,11,13);1H/t5-,6-,7-,8-,9-;/m1./s1 |
InChI Key |
BBPSWVCVHQSORW-SCISQTCKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC)CO)O)O.Cl |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC)CO)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)

![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11829715.png)



![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic](/img/structure/B11829740.png)



![1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one](/img/structure/B11829778.png)



